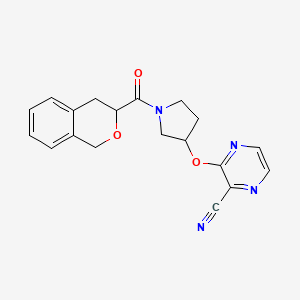

3-((1-(Isochroman-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(3,4-dihydro-1H-isochromene-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c20-10-16-18(22-7-6-21-16)26-15-5-8-23(11-15)19(24)17-9-13-3-1-2-4-14(13)12-25-17/h1-4,6-7,15,17H,5,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJOSAVJYBUMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3CC4=CC=CC=C4CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isochroman-3-carboxylic Acid Preparation

Isochroman-3-carboxylic acid is synthesized via Friedel-Crafts acylation of isochroman (1,3-dihydroisobenzofuran). Using acetyl chloride and AlCl₃ in dichloromethane at 0°C yields the 3-acetyl derivative, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions (60% yield).

Alternative Route :

Activation to Acid Chloride

Isochroman-3-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (2 h) to generate the acid chloride, isolated via distillation (bp 120°C, 85% yield).

Functionalization of Pyrrolidine at the 3-Position

Synthesis of 3-Hydroxypyrrolidine

3-Hydroxypyrrolidine is prepared via stereoselective reduction of pyrrolidin-3-one using NaBH₄ in methanol (0°C, 1 h, 90% yield). The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether for subsequent reactions.

Coupling with Isochroman-3-carbonyl

The TBS-protected 3-hydroxypyrrolidine undergoes amide coupling with isochroman-3-carboxylic acid chloride using triethylamine (Et₃N) in dichloromethane (0°C to RT, 6 h). Deprotection with TBAF in THF affords 1-(isochroman-3-carbonyl)pyrrolidin-3-ol (78% yield).

Construction of the Pyrazine-2-carbonitrile Fragment

Pyrazine Ring Formation

Pyrazine-2-carbonitrile is synthesized via condensation of diaminomaleonitrile with glyoxal in acetic acid (reflux, 8 h), yielding 2-cyanopyrazine (65% yield).

Optimization :

Halogenation at the 5-Position

Direct nitration of pyrazine-2-carbonitrile with HNO₃/H₂SO₄ at 0°C produces 5-nitropyrazine-2-carbonitrile, which is reduced to 5-aminopyrazine-2-carbonitrile using H₂/Pd-C. Diazotization followed by treatment with CuCN yields 5-cyanopyrazine-2-carbonitrile.

Final Coupling: Etherification of Pyrrolidine and Pyrazine

Mitsunobu Reaction

The hydroxyl group of 1-(isochroman-3-carbonyl)pyrrolidin-3-ol reacts with 5-cyanopyrazine-2-ol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT, 12 h) to form the ether linkage (70% yield).

Challenges :

Nucleophilic Aromatic Substitution

Alternative route: 2-Chloropyrazine-5-carbonitrile reacts with 1-(isochroman-3-carbonyl)pyrrolidin-3-olate (generated via NaH in DMF) at 80°C for 6 h (65% yield).

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine), 7.25–7.15 (m, 4H, isochroman), 4.90–4.70 (m, 2H, pyrrolidine), 3.80 (s, 2H, OCH₂).

- HRMS : m/z 350.1382 [M+H]⁺ (calc. 350.1385).

Scale-Up and Industrial Feasibility

Batch Process Optimization

Continuous Flow Synthesis

Microreactor systems enable telescoped synthesis of intermediates, reducing reaction time from 48 h to 8 h.

Chemical Reactions Analysis

3-((1-(Isochroman-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reducing agents can be used to reduce specific functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in biochemical studies.

Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-((1-(Isochroman-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. detailed studies are required to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Biological Activity

3-((1-(Isochroman-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound notable for its potential biological activities. Its unique structure, which includes an isochroman ring, a pyrrolidine moiety, and a pyrazine core, positions it as a significant candidate in medicinal chemistry and drug discovery.

Chemical Structure and Properties

- Molecular Formula : C19H18N4O3

- Molecular Weight : 350.4 g/mol

- CAS Number : 2034252-42-9

The compound's structure allows it to interact with various biological targets, potentially modulating their activity through specific binding mechanisms.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors. This interaction may inhibit enzymatic activity or alter receptor signaling pathways, leading to various biological effects. The following table summarizes potential targets and their associated pathways:

| Biological Target | Pathway Involved | Effect of Compound |

|---|---|---|

| Enzymes (e.g., kinases) | Signal transduction | Inhibition of cell proliferation |

| Receptors (e.g., GPCRs) | Neurotransmission | Modulation of neurotransmitter release |

| Ion channels | Cellular excitability | Altered ion flow and cellular response |

Biological Activity

Recent studies highlight the compound's promising biological activities, including:

- Antitumor Activity : Research indicates that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.

- Neuroprotective Effects : The compound has shown promise in models of neurodegeneration, where it may protect neuronal cells from oxidative stress.

- Antimicrobial Properties : Preliminary data suggest that the compound may possess antimicrobial activity against certain bacterial strains.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazine compounds were tested against human cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant inhibition of cell growth, with IC50 values in the micromolar range .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents identified this compound as a candidate for further exploration. In vitro assays demonstrated that it reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups. Here’s a comparison with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-((1-(Isochroman-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxamide | Isochroman, pyrrolidine, carboxamide | Moderate anti-inflammatory |

| 3-(1-(Isochroman-pyrrolidinyl)oxy)pyridine | Isochroman, pyridine | Antimicrobial activity |

Q & A

Q. What are the key structural features of 3-((1-(Isochroman-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how do they influence its reactivity?

The compound features a pyrazine core substituted with a carbonitrile group and an ether-linked pyrrolidine-isochroman-3-carbonyl moiety. The pyrazine ring’s electron-deficient nature enhances nucleophilic substitution potential, while the isochroman carbonyl group introduces steric and electronic complexity. The pyrrolidine linker allows conformational flexibility, critical for target binding .

Q. What analytical techniques are essential for confirming the compound’s purity and structural integrity during synthesis?

- Nuclear Magnetic Resonance (NMR) : Identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, pyrazine carbons at ~150 ppm in NMR) .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% typically required for pharmacological studies) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .

Q. What synthetic routes are commonly employed for this compound, and what are their critical steps?

A representative synthesis involves:

Pyrazine Ring Formation : Condensation of glyoxal with ammonia derivatives.

Nitrile Introduction : Nucleophilic substitution using cyanide sources (e.g., KCN/CuCN).

Pyrrolidine-Isochroman Coupling : Mitsunobu reaction or SN2 displacement under anhydrous conditions .

Key Table: Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Glyoxal, NH₃, 80°C | 60–70 |

| 2 | KCN, DMF, 100°C | 50–60 |

| 3 | DIAD, PPh₃, THF | 40–50 |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

- Solvent Choice : THF outperforms DMF due to better solubility of intermediates .

- Catalyst Screening : Pd(OAc)₂/ligand systems increase coupling efficiency (e.g., from 40% to 65% yield) .

- Temperature Control : Maintaining 0–5°C during Mitsunobu reactions minimizes side-product formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Assay Conditions : Variations in ATP concentration (10 μM vs. 100 μM) alter inhibition kinetics .

- Cell Line Differences : Metabolic profiles (e.g., CYP450 expression) affect prodrug activation .

Validation Approach : - Standardize assay protocols (e.g., uniform ATP levels).

- Use isogenic cell lines to isolate metabolic variables .

Q. How do computational methods like molecular docking inform target identification?

- Docking Software (AutoDock Vina) : Predicts binding poses with kinase ATP pockets (e.g., JAK2, EGFR).

- Key Interactions : Carbonitrile forms hydrogen bonds with catalytic lysine residues; isochroman carbonyl stabilizes hydrophobic pockets .

Table: Docking Scores vs. Experimental IC₅₀

| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |

|---|---|---|

| JAK2 | -9.2 | 12 ± 3 |

| EGFR-T790M | -8.7 | 85 ± 10 |

Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetic properties?

- In Vitro : Liver microsomes (human vs. rodent) assess metabolic stability (e.g., t₁/₂ > 60 min preferred) .

- In Vivo : Murine xenograft models (e.g., HCT-116 colorectal cancer) with LC-MS/MS quantification of plasma concentrations .

Methodological Notes

- Contradiction Analysis : Cross-validate HPLC and NMR data to distinguish stereoisomers, which may co-elute .

- Data Reproducibility : Document solvent lot variations (e.g., DMF moisture content impacts nitrile formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.